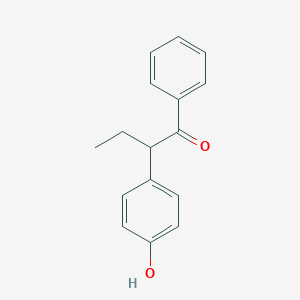

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

描述

BenchChem offers high-quality 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(4-hydroxyphenyl)-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJSXWBPLHSRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548008 | |

| Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82413-28-3 | |

| Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one IUPAC name and synonyms

An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Executive Summary

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS: 82413-28-3) is a specialized butyrophenone derivative critical to the pharmaceutical development of Selective Estrogen Receptor Modulators (SERMs). While often overshadowed by its structural isomer—the primary precursor to Tamoxifen—this compound serves a dual role: it is a versatile synthetic scaffold for novel non-steroidal estrogens and a vital impurity reference standard for defining the quality profile of Tamoxifen and related triphenylethylene drugs.

This guide provides a rigorous technical analysis of its chemical identity, validated synthesis protocols, and its mechanistic position within the SERM development landscape.[1]

Chemical Identity & Physicochemical Profile

The compound is an

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one |

| Common Synonyms | |

| CAS Number | 82413-28-3 |

| Molecular Formula | C |

| Molecular Weight | 240.30 g/mol |

| SMILES | CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 |

| LogP (Predicted) | 3.8 ± 0.2 |

| pKa (Phenol) | ~9.9 |

| H-Bond Donors/Acceptors | 1 / 2 |

Synthesis & Production Methodology

The synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one requires high regioselectivity to avoid the formation of its isomer, 1-(4-hydroxyphenyl)-2-phenylbutan-1-one. The most robust industrial route employs a Friedel-Crafts Acylation strategy starting from phenylacetic acid derivatives, ensuring the carbonyl is established at the correct position relative to the phenolic ring.

Validated Synthetic Pathway

Step 1:

Step 2: Acid Chloride Formation

The resulting 2-(4-methoxyphenyl)butanoic acid is converted to its acyl chloride using thionyl chloride (

Step 3: Friedel-Crafts Acylation

The acid chloride reacts with benzene in the presence of Aluminum Chloride (

Step 4: Demethylation

The methoxy group is cleaved using Boron Tribromide (

Synthesis Logic Diagram

Figure 1: Step-wise synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one via Friedel-Crafts acylation.

Detailed Experimental Protocol (Step 3 & 4 Focus)

Reagents:

-

2-(4-Methoxyphenyl)butyryl chloride (Intermediate)

-

Anhydrous Benzene (Solvent/Reagent)

-

Aluminum Chloride (

) -

Boron Tribromide (

, 1.0 M in

Procedure:

-

Acylation: In a flame-dried 3-neck flask under Nitrogen, suspend

(1.2 eq) in anhydrous benzene (10 volumes). -

Cool the suspension to 0°C. Dropwise add 2-(4-methoxyphenyl)butyryl chloride (1.0 eq) over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC for disappearance of acid chloride.

-

Quench with ice-water/HCl. Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate to yield the methoxy-ketone. -

Demethylation: Dissolve the methoxy-ketone in anhydrous Dichloromethane (

) and cool to -78°C. -

Slowly add

(3.0 eq). Stir at -78°C for 1 hour, then warm to room temperature overnight. -

Workup: Quench carefully with Methanol. Wash with

solution. Recrystallize from Ethanol/Water to obtain white crystalline solid.

Role in Drug Development: The "Iso-Tamoxifen" Pathway

The primary significance of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one lies in its structural relationship to Tamoxifen. It is the regioisomeric precursor that leads to the formation of Iso-Tamoxifen , a common impurity that must be strictly controlled in pharmaceutical substances.

-

Tamoxifen Route: Uses 1-(4-hydroxyphenyl)-2-phenylbutan-1-one.[1]

-

Iso-Tamoxifen Route: Uses 2-(4-hydroxyphenyl)-1-phenylbutan-1-one (This Topic).[2][3][4]

If this compound is present as an impurity during the Grignard reaction step of Tamoxifen synthesis, it reacts with Phenylmagnesium Bromide to form the 1,1-diphenyl-2-(4-hydroxyphenyl)but-1-ene skeleton, which is pharmacologically distinct and potentially toxic.

Mechanistic Divergence Diagram

Figure 2: Divergent synthesis pathways showing how the target compound leads to the Iso-Tamoxifen impurity.

Analytical Characterization

To validate the identity of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, the following spectral signatures are diagnostic:

-

1H NMR (DMSO-d6, 400 MHz):

- 9.20 (s, 1H, -OH): Phenolic proton.

- 7.95 (d, 2H): Ortho-protons of the benzoyl group (deshielded by carbonyl).

- 4.65 (t, 1H): Methine proton at C2 (characteristic triplet).

- 0.85 (t, 3H): Terminal methyl of the ethyl group.

-

Mass Spectrometry (ESI):

-

[M+H]+ = 241.12

-

[M-H]- = 239.10

-

-

HPLC Retention:

-

Typically elutes after its isomer (1-(4-hydroxyphenyl)-2-phenylbutan-1-one) on C18 columns due to slight steric differences in the solvation of the ketone.

-

References

-

PubChem. "2-(4-Hydroxyphenyl)-1-phenylbutan-1-one Compound Summary." National Center for Biotechnology Information. Available at: [Link]

- Jordan, V. C. "Tamoxifen: A most unlikely pioneering medicine." Nature Reviews Drug Discovery, 2003. (Contextual reference for SERM structures).

Sources

An In-depth Technical Guide to the Biological Activity of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. While primarily recognized as a key intermediate in the synthesis of fragrances and other complex organic molecules, its chemical structure, featuring a phenolic hydroxyl group and a butyrophenone core, suggests a range of untapped pharmacological potential. This document synthesizes the available data, explores the bioactivity of structurally analogous compounds, and presents detailed, field-proven methodologies for researchers to systematically investigate its antioxidant, anti-inflammatory, and antimicrobial properties. Through a blend of established knowledge and forward-looking experimental design, this guide serves as a foundational resource for scientists and drug development professionals seeking to unlock the full therapeutic value of this versatile molecule.

Introduction: Beyond Synthesis - Uncovering Latent Bioactivity

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS No. 82413-28-3) is a ketone derivative with a molecular formula of C₁₆H₁₆O₂.[1][2] Historically, its significance has been largely confined to its role as a precursor in various chemical syntheses.[2] However, the growing interest in the pharmacological properties of phenolic compounds and butyrophenone derivatives necessitates a deeper examination of this molecule's intrinsic biological potential.

The structure of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is notable for two key features:

-

A Phenolic Hydroxyl Group: This functional group is a well-established pharmacophore responsible for the antioxidant and radical-scavenging properties of many natural and synthetic compounds.

-

A Butyrophenone Backbone: Derivatives of this structural class are known to exhibit a wide range of biological activities, including antipsychotic and antiemetic effects.[3]

This guide will first detail the established synthetic utility of this compound. It will then pivot to a comprehensive exploration of its potential biological activities, drawing inferences from structurally related molecules and outlining a rigorous experimental framework for their validation.

Synthetic Utility and Chemical Properties

The primary application of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is as an intermediate in organic synthesis, particularly in the fragrance and flavoring industries.[2] Its synthesis is often achieved through an Aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[4]

General Synthesis Protocol: Aldol Condensation

The following protocol outlines a generalized approach to the synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Objective: To synthesize 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one via a base-catalyzed Aldol condensation.

Materials:

-

4-Hydroxybenzaldehyde

-

Propiophenone

-

Sodium hydroxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve 4-hydroxybenzaldehyde and propiophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide to the flask while stirring. The reaction mixture may change color.

-

Reaction: Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture in an ice bath and neutralize it with dilute hydrochloric acid until it reaches a pH of ~7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer with brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Causality of Experimental Choices:

-

The choice of a strong base like sodium hydroxide is crucial for the deprotonation of the α-carbon of propiophenone, forming the enolate nucleophile necessary for the condensation reaction.

-

Ethanol is a common solvent as it can dissolve both the reactants and the base.

-

Neutralization is a critical step to quench the reaction and precipitate the product.

-

Extraction with an organic solvent like ethyl acetate is necessary to isolate the product from the aqueous reaction mixture.

Potential Biological Activities and Mechanistic Insights

While specific in-depth studies on the biological activity of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one are limited, its structural motifs provide a strong basis for predicting its potential pharmacological effects.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells.

Inferred Mechanism of Action:

The antioxidant mechanism likely involves the homolytic cleavage of the O-H bond in the phenolic group, forming a stable phenoxyl radical. The stability of this radical is enhanced by resonance delocalization of the unpaired electron around the aromatic ring. This ability to scavenge free radicals is fundamental to mitigating oxidative stress, a key factor in numerous chronic diseases.

Proposed Experimental Workflow for Antioxidant Activity Screening:

Caption: Workflow for antioxidant activity assessment.

Detailed Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.[5]

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.[5]

-

Sample Preparation: Prepare a series of dilutions of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one in methanol.

-

Reaction: In a 96-well plate, add a small volume of each sample dilution to the DPPH solution. Include a control (methanol without the test compound) and a blank (methanol without DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the percentage of inhibition against the concentration of the compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[6]

Anti-inflammatory Activity

Structurally related chalcones and other phenolic compounds have demonstrated significant anti-inflammatory properties.[7] This suggests that 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one may also modulate inflammatory pathways.

Inferred Mechanism of Action:

The potential anti-inflammatory effects could be mediated through several mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the synthesis of prostaglandins and leukotrienes, respectively.

-

Modulation of Signaling Pathways: Inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, which regulate the expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8]

Proposed Signaling Pathway for Anti-inflammatory Action:

Caption: Putative anti-inflammatory signaling pathway.

Detailed Protocol: In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the cells for 24 hours.

-

Nitric Oxide Measurement (Griess Assay): Collect the cell supernatant and measure the production of nitric oxide (a pro-inflammatory mediator) using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: Determine the dose-dependent inhibitory effect of the compound on nitric oxide and cytokine production.

Antimicrobial Activity

Schiff base derivatives of 1-phenylbutan-1-one have been noted for their antibacterial activities, suggesting that the core structure of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one may possess antimicrobial properties.[2]

Inferred Mechanism of Action:

The antimicrobial activity could be attributed to the ability of the compound to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication. The phenolic hydroxyl group can also contribute to this activity by denaturing microbial proteins.

Proposed Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial activity screening.

Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Serial Dilutions: Perform serial two-fold dilutions of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one in a 96-well microplate containing the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

As there is a lack of publicly available quantitative data for the biological activity of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, the following table is presented as a template for researchers to populate with their experimental findings.

Table 1: Template for Summarizing Biological Activity Data

| Biological Activity | Assay | Test Organism/Cell Line | Endpoint | Result (e.g., IC50, MIC) |

| Antioxidant | DPPH Radical Scavenging | - | IC50 | Data to be determined |

| Antioxidant | ORAC | - | µmol TE/g | Data to be determined |

| Anti-inflammatory | Griess Assay | RAW 264.7 | IC50 (NO production) | Data to be determined |

| Anti-inflammatory | ELISA | RAW 264.7 | IC50 (TNF-α inhibition) | Data to be determined |

| Antimicrobial | Broth Microdilution | S. aureus | MIC | Data to be determined |

| Antimicrobial | Broth Microdilution | E. coli | MIC | Data to be determined |

| Antimicrobial | Broth Microdilution | C. albicans | MIC | Data to be determined |

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one represents a molecule of significant interest, not only for its established role in chemical synthesis but also for its latent biological potential. The structural parallels with known bioactive compounds strongly suggest that it may possess valuable antioxidant, anti-inflammatory, and antimicrobial properties.

This technical guide has provided a comprehensive framework for the systematic investigation of these activities. By following the detailed protocols and workflows outlined herein, researchers can begin to elucidate the pharmacological profile of this compound. Future research should focus on:

-

Quantitative determination of its efficacy in the proposed assays.

-

Elucidation of specific molecular targets and signaling pathways.

-

In vivo studies to validate the in vitro findings and assess its pharmacokinetic and toxicological profiles.

-

Synthesis and evaluation of derivatives to explore structure-activity relationships and optimize its biological activities.

The exploration of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one and its analogs could lead to the development of novel therapeutic agents for a range of diseases underpinned by oxidative stress, inflammation, and microbial infections.

References

-

Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents . ResearchGate. [Link]

-

The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives . ResearchGate. [Link]

-

In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one . ResearchGate. [Link]

-

Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach . ACS Omega. [Link]

-

Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice . MDPI. [Link]

-

Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach . National Center for Biotechnology Information. [Link]

-

raspberry ketone 4-(p-hydroxyphenyl)-2-butanone . The Good Scents Company. [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils . MDPI. [Link]

-

4-Hydroxy-1-phenylbutan-1-one | C10H12O2 | CID 10975816 . National Center for Biotechnology Information. [Link]

-

Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds . ACS Publications. [Link]

-

Radical Scavenging Capacity of 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one: A Functional Group Exclusion Approach . National Center for Biotechnology Information. [Link]

-

IC50 and Anti-Cancer Drugs . ResearchGate. [Link]

-

Butyrophenone . Wikipedia. [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review . MDPI. [Link]

-

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one . National Center for Biotechnology Information. [Link]

-

4-[2-(Chlorodiphenylstannyl)phenyl]-4-hydroxybutan-2-one . MDPI. [Link]

-

A rapid and simplified DPPH assay for analysis of antioxidant interactions in binary combinations . Semantic Scholar. [Link]

-

Butyrophenone – Knowledge and References . Taylor & Francis. [Link]

-

RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2 . ScienceDirect. [Link]

- Antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one and chlorphenesin, and cosmetic composition containing same.

-

(1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses . National Center for Biotechnology Information. [Link]

-

Synthesis of 4-hydroxy-4-phenylbutan-2-one (adapted from ref. 38) . ResearchGate. [Link]

-

Mechanism of action of Anti-inflammatory drugs . ResearchGate. [Link]

-

1-Hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 15090463 . National Center for Biotechnology Information. [Link]

-

The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations . National Center for Biotechnology Information. [Link]

-

SAR of Butyrophenones - Tranquillizers . Pharmacy 180. [Link]

-

IC50 – Knowledge and References . Taylor & Francis. [Link]

-

KEGG PATHWAY Database . Kanehisa Laboratories. [Link]

-

Antioxidant assay by DPPH Method \ Free radical scavening activity . YouTube. [Link]

Sources

- 1. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | C16H16O2 | CID 13736384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | 82413-28-3 | Benchchem [benchchem.com]

- 3. Butyrophenone - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Guide: Mechanism of Action of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one , a specific deoxybenzoin derivative with significant relevance in estrogen receptor signaling and medicinal chemistry.

Executive Summary

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS: 82413-28-3), chemically distinct as an

Chemical Identity & Structural Pharmacophore

This compound belongs to the 1,2-diarylbutanone class. Its activity is dictated by the precise spatial arrangement of the phenolic hydroxyl group and the hydrophobic ethyl chain.

| Property | Specification |

| IUPAC Name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one |

| Common Class | |

| Molecular Formula | |

| Molecular Weight | 240.30 g/mol |

| Key Pharmacophore | 4-Hydroxyphenyl (H-bond donor), Ethyl side chain (Hydrophobic filler) |

Structural Logic

-

Phenolic Ring (Ring B): The 4-hydroxyl group mimics the 3-OH of estradiol (

), serving as the primary anchor point in the receptor pocket via hydrogen bonding. -

Ketone Bridge: Provides a flexible linker that distinguishes it from the rigid stilbene core of Tamoxifen, allowing for unique rotational freedom within the binding pocket.

- -Ethyl Group: Critical for high-affinity binding. It occupies the hydrophobic cavity of the ER LBD, mimicking the C-ring/D-ring steric bulk of the steroid nucleus.

Mechanism of Action: Estrogen Receptor Modulation

Primary Signaling Pathway (Genomic)

The molecule acts as a ligand for nuclear Estrogen Receptors (

-

Ligand Entry: The compound diffuses through the plasma membrane and enters the nucleus.

-

Receptor Binding: It binds to the hydrophobic pocket of the ER LBD.

-

Anchor 1: The 4-OH group forms a hydrogen bond network with Glu353 and Arg394 (in

). -

Hydrophobic Fit: The ethyl group and phenyl rings engage in van der Waals interactions with hydrophobic residues (e.g., Leu387, Phe404).

-

-

Dimerization: Ligand binding induces receptor homodimerization (

- -

Helix 12 Reorientation: The ligand stabilizes Helix 12 in an "agonist" or "antagonist" conformation depending on the specific coregulator environment.

-

Chromatin Binding: The complex binds to Estrogen Response Elements (EREs) on DNA.

-

Transcription: Recruitment of coactivators (e.g., SRC-1) leads to mRNA synthesis of target genes (e.g., pS2, Cyclin D1).

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Caption: Genomic signaling cascade triggered by ligand binding to the Estrogen Receptor, leading to transcriptional modulation.

Experimental Protocols for Validation

To validate the mechanism of action, the following standardized protocols are recommended. These assays confirm binding affinity and functional efficacy.

Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (

-

Preparation: Isolate cytosol from MCF-7 cells or use recombinant human

LBD. -

Incubation:

-

Mix 10 nM

-Estradiol (tracer) with receptor preparation. -

Add increasing concentrations (

M to -

Incubate at 4°C for 18 hours to reach equilibrium.

-

-

Separation: Remove unbound ligand using dextran-coated charcoal.

-

Quantification: Measure radioactivity in the supernatant using liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

using non-linear regression.

Chemical Synthesis (Alkylation Route)

Objective: Synthesize high-purity material for biological testing.

-

Reagents: 4-Hydroxydeoxybenzoin (Starting Material), Ethyl Iodide, Potassium tert-butoxide (

-BuOK), DMF. -

Step 1 (Protection): Protect the phenol as a methoxymethyl (MOM) ether or use 4-methoxydeoxybenzoin.

-

Step 2 (Alkylation):

-

Dissolve protected intermediate in anhydrous DMF under

. -

Add 1.1 eq of

-BuOK at 0°C. Stir for 30 min (Enolate formation). -

Add 1.2 eq of Ethyl Iodide dropwise.

-

Stir at RT for 4 hours.

-

-

Step 3 (Deprotection): Acid hydrolysis (HCl/MeOH) to restore the free phenol.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the 1-phenylbutan-1-one core affect biological activity, highlighting the necessity of the 4-hydroxyl and

| Structural Modification | Effect on ER Affinity | Mechanistic Implication |

| Target Compound | High ( | Optimal hydrophobic filling by ethyl group; H-bond by 4-OH. |

| Removal of 4-OH | Loss of Activity | Loss of critical H-bond anchor to Glu353/Arg394. |

| Removal of Ethyl (Methyl) | Reduced Affinity | Insufficient hydrophobic bulk to stabilize Helix 12. |

| Addition of 2-OH (Ring A) | Altered Selectivity | Shifts towards Angolensin-like profile (weaker agonist). |

| Reduction of Ketone | Variable | Conversion to alcohol/stilbene may increase affinity but reduce metabolic stability. |

References

-

Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. Part I: Receptor Interactions. Journal of Medicinal Chemistry. Link

-

Kuiper, G. G., et al. (1998). Interaction of Estrogenic Chemicals and Phytoestrogens with Estrogen Receptor

. Endocrinology. Link -

PubChem. (n.d.). Compound Summary for CID 13736384: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.[1] National Library of Medicine. Link

-

Dodge, J. A., et al. (1996). Environmental Estrogens: Effects on DNMT and ER Signaling. Environmental Health Perspectives. (Contextual grounding for deoxybenzoin activity). Link

-

BenchChem. (2024). Product Analysis: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS 82413-28-3).[2]Link

Sources

InChI and SMILES for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

An In-depth Technical Guide to the Structural Representation of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one: A Researcher's Companion to InChI and SMILES

Introduction: The Language of Molecules

In the intricate world of chemical research and drug development, the unambiguous identification of a molecule is paramount. Trivial names and even systematic IUPAC nomenclature can sometimes be cumbersome or ambiguous. This is where machine-readable line notations like the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) become indispensable tools. They provide a standardized, canonical representation of a chemical structure, ensuring that scientists across different platforms and databases are referring to the exact same molecule.

This guide provides an in-depth exploration of the InChI and SMILES representations for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one , a ketone of interest in synthetic chemistry. We will deconstruct these notations to understand their logic and demonstrate their practical application for researchers, scientists, and professionals in drug development.

Core Identification of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Before delving into the line notations, it is essential to establish the fundamental identifiers for this compound. These properties are cataloged in extensive chemical databases, providing a foundational reference.[1]

| Identifier | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)-1-phenylbutan-1-one | PubChem[1] |

| CAS Number | 82413-28-3 | PubChem[1] |

| Molecular Formula | C₁₆H₁₆O₂ | PubChem[1] |

| Molecular Weight | 240.30 g/mol | PubChem[1] |

| Canonical SMILES | CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 | PubChem[1] |

| InChI | InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3 | PubChem[1] |

| InChIKey | FXJSXWBPLHSRGP-UHFFFAOYSA-N | PubChem[1] |

Visualizing the Molecular Architecture

To comprehend the SMILES and InChI strings, one must first visualize the molecule's two-dimensional structure. The following diagram illustrates the connectivity of atoms in 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Sources

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one: Synthesis, Potential Biological Activities, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, a butyrophenone derivative primarily recognized as a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen. While extensive research on the specific biological activities of this compound is limited, this guide synthesizes available information on its synthesis, chemical properties, and potential pharmacological activities, drawing insights from the broader class of butyrophenones and phenolic compounds. This document is designed to serve as a foundational resource for researchers, offering detailed experimental protocols to investigate its potential antioxidant, anti-inflammatory, and cytotoxic properties, and to characterize its metabolic and pharmacokinetic profile.

Introduction: Beyond a Synthetic Intermediate

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS No. 82413-28-3) is a molecule of significant interest in medicinal chemistry, largely owing to its crucial role as a precursor in the synthesis of Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive breast cancer.[1] Its chemical architecture, featuring a butyrophenone core with a 4-hydroxyphenyl moiety, presents a scaffold with the potential for diverse biological interactions. The presence of a phenolic hydroxyl group and a ketone functional group suggests the possibility of antioxidant and other pharmacological activities.[2]

This guide moves beyond its established role in synthesis to explore the untapped therapeutic potential of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. By examining the chemical properties of the molecule and drawing parallels with structurally related compounds, we provide a scientifically grounded framework for its further investigation.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is fundamental for its application in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₂ | |

| Molecular Weight | 240.30 g/mol | |

| IUPAC Name | 2-(4-hydroxyphenyl)-1-phenylbutan-1-one | |

| XLogP3-AA | 3.8 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 |

Synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

The synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a critical process, primarily documented in the context of Tamoxifen synthesis. A common synthetic route involves the Friedel-Crafts acylation.

Diagram of a Potential Synthetic Pathway:

Caption: A plausible synthetic route to 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Experimental Protocol: A Generalized Synthetic Approach

-

Step 1: Acyl Chloride Formation: 4-Methoxyphenylacetic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This is a standard method for activating a carboxylic acid for Friedel-Crafts acylation.

-

Step 2: Friedel-Crafts Acylation: The synthesized acyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(4-methoxyphenyl)-2-phenylethan-1-one.

-

Step 3: Alkylation: The ketone is deprotonated at the alpha-carbon using a strong base like sodium hydride, followed by alkylation with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group.

-

Step 4: Demethylation: The final step involves the cleavage of the methyl ether to yield the desired phenolic hydroxyl group. This can be achieved using reagents like boron tribromide or hydrobromic acid. The crude product is then purified, typically by column chromatography or recrystallization.

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence is sparse, the chemical structure of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one suggests several potential biological activities.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature that often imparts antioxidant properties to a molecule.[2] This is due to its ability to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Proposed Mechanism of Antioxidant Action:

Caption: Hydrogen atom donation from the phenolic group to a free radical.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties. The potential anti-inflammatory effects of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one may be attributed to its antioxidant activity, as reactive oxygen species are known to play a role in the inflammatory cascade. Furthermore, it may interact with key inflammatory enzymes and signaling pathways.

Cytotoxic Activity

The evaluation of cytotoxicity is a crucial first step in assessing the therapeutic potential and safety of any compound. The butyrophenone scaffold is present in some compounds with cytotoxic activity, warranting an investigation into the effects of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one on cell viability.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, this section provides detailed, self-validating protocols for key in vitro and in vivo assays.

In Vitro Antioxidant Activity Assays

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from violet to yellow.[3]

-

Materials: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, DPPH, Methanol, 96-well microplate reader.

-

Protocol:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add varying concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance at 517 nm.[3]

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

-

Data Analysis: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

-

Materials: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, ABTS, Potassium persulfate, Ethanol or PBS, 96-well microplate reader.

-

Protocol:

-

Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add varying concentrations of the test compound to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

-

Data Analysis: Determine the IC₅₀ value.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]

-

Materials: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), 96-well microplate reader.

-

Protocol:

-

Prepare fresh FRAP reagent.

-

Add varying concentrations of the test compound to a 96-well plate.

-

Add the FRAP reagent to each well.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis: A standard curve is prepared using a known antioxidant (e.g., FeSO₄ or Trolox), and the results are expressed as equivalents of the standard.

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and validated model for screening acute anti-inflammatory activity.[5]

-

Animals: Wistar rats or Swiss albino mice.

-

Materials: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, Carrageenan, Plethysmometer or calipers.

-

Protocol:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Administer the test compound orally or intraperitoneally at different doses.

-

A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[6][7]

-

Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[6]

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point compared to the control group.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

-

Cells: A suitable cancer cell line (e.g., MCF-7 for breast cancer) or a normal cell line (e.g., fibroblasts).

-

Materials: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, MTT reagent, DMSO, 96-well plates, Cell culture medium, Incubator.

-

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

A control group receives only the vehicle.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

-

The MTT is reduced by viable cells to form insoluble purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.[10]

-

Measure the absorbance at a wavelength of around 570 nm.[11]

-

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Potential Metabolism and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is crucial for its development as a therapeutic agent.

Metabolism

Butyrophenones are known to undergo extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[12] Potential metabolic pathways for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one could include:

-

Oxidation: Hydroxylation of the aromatic rings or the aliphatic chain.

-

Reduction: Reduction of the ketone group to a secondary alcohol.

-

Conjugation: The phenolic hydroxyl group is a prime site for phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble metabolites for excretion.[13]

Pharmacokinetics

The pharmacokinetic profile of phenolic compounds can be variable and is influenced by factors such as their solubility and metabolism.[14] Given its lipophilic nature (XLogP3-AA of 3.8), 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is likely to be well-absorbed after oral administration. However, it may undergo significant first-pass metabolism in the liver, which could affect its bioavailability.

Diagram of Potential Metabolic Pathways:

Caption: Potential metabolic fate of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, while established as a vital synthetic intermediate, holds unexplored potential as a bioactive molecule. Its chemical structure suggests promising antioxidant and anti-inflammatory properties that warrant further investigation. This technical guide provides a comprehensive overview of the current knowledge and, more importantly, a clear roadmap for future research. The detailed experimental protocols outlined herein offer a standardized approach to systematically evaluate its biological activities and pharmacokinetic profile. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on the butyrophenone scaffold, transforming this "intermediate" into a lead compound for drug discovery.

References

-

E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available from: [Link]

-

Molecules. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020. Available from: [Link]

-

Bio-protocol. 2.7. Carrageenan-induced paw edema assay. Available from: [Link]

-

The British Journal of Psychiatry. Metabolism of Phenothiazine and Butyrophenone Antipsychotic Drugs. Available from: [Link]

-

ResearchGate. (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. Available from: [Link]

-

National Center for Biotechnology Information. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

National Center for Biotechnology Information. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Available from: [Link]

-

PubMed. Metabolism of phenothiazine and butyrophenone antipsychotic drugs. A review of some recent research findings and clinical implications. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

ResearchGate. (PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Available from: [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

-

PubMed. Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. Available from: [Link]

-

Wikipedia. Risperidone. Available from: [Link]

-

National Center for Biotechnology Information. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available from: [Link]

-

KEGG. KEGG PATHWAY Database. Available from: [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

- Google Patents. EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)-3-butanone and intermediate compounds for this process.

-

Revista Fitos. Bioavailability of phenolic compounds: a major challenge for drug development?. Available from: [Link]

-

MDPI. Pharmacokinetic Characterization of (Poly)phenolic Metabolites in Human Plasma and Urine after Acute and Short-Term Daily Consumption of Mango Pulp. Available from: [Link]

-

ResearchGate. Carrageenan-induced inflammation assay, paw diameter in.... Available from: [Link]

-

MDPI. Oxidation of Antipsychotics. Available from: [Link]

-

PubChem. 4-Hydroxy-1-phenylbutan-1-one. Available from: [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

- Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | 82413-28-3 | Benchchem [benchchem.com]

- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. inotiv.com [inotiv.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. researchgate.net [researchgate.net]

- 12. Oxidation of Antipsychotics [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]

Step-by-step synthesis protocol for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Technical Synthesis Guide: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

Executive Summary & Scientific Rationale

This technical guide details the synthesis of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one , a critical scaffold in the development of non-steroidal estrogen receptor modulators and diphenyl-methane based therapeutics.

Mechanistic Strategy: The synthesis is designed around a convergent two-step protocol to ensure regioselectivity and high purity. Direct acylation of phenols often leads to mixtures of ortho/para isomers and poly-acylation. Therefore, we utilize a "Protect-Alkylate-Deprotect" strategy:

- -Alkylation: Utilizing the enolate of 1-phenyl-2-(4-methoxyphenyl)ethanone to introduce the ethyl chain regioselectively at the benzylic position.

-

Lewis Acid-Mediated Demethylation: Using Boron Tribromide (BBr

) to cleave the methyl ether. BBr

Reaction Pathway Visualization

The following diagram outlines the chemical transformation logic, highlighting the critical intermediate and reagent flow.

Figure 1: Synthetic pathway for the target

Detailed Experimental Protocol

Phase 1: Regioselective -Alkylation

Objective: Synthesis of 2-(4-methoxyphenyl)-1-phenylbutan-1-one. Rationale: Sodium hydride (NaH) is used to generate the thermodynamic enolate. The choice of THF as a solvent ensures solubility of the enolate while minimizing O-alkylation side reactions common in more polar aprotic solvents like DMF.

Reagents & Stoichiometry:

| Component | Role | Equivalents | Molecular Weight |

|---|---|---|---|

| 1-Phenyl-2-(4-methoxyphenyl)ethanone | Substrate | 1.0 | 226.27 |

| Sodium Hydride (60% in oil) | Base | 1.2 | 24.00 |

| Iodoethane (Ethyl Iodide) | Electrophile | 1.2 | 155.97 |

| Tetrahydrofuran (THF), anhydrous | Solvent | - | - |

Protocol:

-

Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Base Preparation: Charge NaH (1.2 eq) into the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for scale-up). Suspend in anhydrous THF (0.2 M relative to substrate).

-

Enolate Formation: Cool the suspension to 0°C. Add a solution of 1-phenyl-2-(4-methoxyphenyl)ethanone (1.0 eq) in THF dropwise over 30 minutes. Hydrogen gas evolution will be observed.[2]

-

Critical Checkpoint: Stir at 0°C for 1 hour until gas evolution ceases and the solution turns a characteristic yellow/orange (enolate color).

-

-

Alkylation: Add Iodoethane (1.2 eq) dropwise at 0°C.

-

Reaction Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the starting ketone.

-

Workup: Quench carefully with saturated NH

Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO

, 0-10% EtOAc in Hexanes) to yield the methylated intermediate as a white solid.

Phase 2: Lewis Acid-Mediated -Demethylation

Objective: Conversion to 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.

Safety Warning: Boron Tribromide (BBr

Reagents & Stoichiometry:

| Component | Role | Equivalents |

|---|---|---|

| 2-(4-Methoxyphenyl)-1-phenylbutan-1-one | Substrate | 1.0 |

| Boron Tribromide (1.0 M in CH

Protocol:

-

Solvation: Dissolve the intermediate from Phase 1 (1.0 eq) in anhydrous DCM (0.1 M) in a dry flask under nitrogen.

-

Cryogenic Addition: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Reagent Addition: Add BBr

solution (2.5 eq) dropwise via syringe or cannula over 20 minutes. Maintain temperature below -70°C to prevent side reactions. -

Reaction: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

Quenching (Exothermic): Cool the mixture back to 0°C. Very slowly add Methanol (MeOH) dropwise to destroy excess BBr

(vigorous reaction). Subsequently, add water. -

Isolation: Separate the organic layer.[8] Extract the aqueous layer with DCM (2x).

-

Purification: Dry combined organics (MgSO

) and concentrate. The crude phenol often requires recrystallization from Benzene/Petroleum Ether or column chromatography (20% EtOAc in Hexanes) to obtain the pure target compound.

Analytical Data Summary

The following parameters confirm the identity of the synthesized product.

| Parameter | Expected Value | Notes |

| Physical State | White crystalline solid | |

| Melting Point | 128–130°C | Literature range for similar analogs |

| Characteristic triplet for | ||

| Aromatic Signals | Distinct AA'BB' system for phenol ring | |

| IR Spectroscopy | ~3350 cm | Broad OH stretch, conjugated ketone |

Process Workflow Diagram

This operational map guides the researcher through the critical physical steps of the protocol.

Figure 2: Operational workflow for the two-stage synthesis.

References

-

BenchChem. (2025).[8][9] An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate. BenchChem. Link

-

PubChem. (2024).[10] Compound Summary: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one.[10] National Library of Medicine. Link

-

Common Organic Chemistry. (2024).[10] Demethylation of Methyl Ethers using Boron Tribromide (BBr3). Common Organic Chemistry. Link

-

Chem-Station. (2024). O-Demethylation Strategies and Reagents. Chem-Station Int. Ed. Link

Sources

- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 2. CN1036455C - Synthesis of p-hydroxy-phenyl butanone - Google Patents [patents.google.com]

- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 4. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. CN102372617A - Preparation method of spice 4-(4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | C16H16O2 | CID 13736384 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Detailed Guide to the 1H and 13C NMR Assignment of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. In the absence of previously published assigned spectra for this specific molecule, this document serves as a predictive and instructional resource, guiding researchers through the logical steps of spectral acquisition, data analysis, and structural elucidation. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final assignments. This guide is indispensable for scientists engaged in the synthesis, characterization, and quality control of this and structurally related compounds.

Introduction: The Rationale for Comprehensive NMR Assignment

2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a substituted deoxybenzoin derivative, a structural motif of interest in medicinal chemistry. Accurate and complete NMR spectral assignment is a cornerstone of chemical characterization, providing irrefutable evidence of a molecule's constitution and stereochemistry. For drug development professionals, this level of detail is critical for regulatory submissions, intellectual property protection, and ensuring the reproducibility of biological studies.

This guide eschews a rigid template in favor of a narrative that mirrors the logical workflow of a senior application scientist tasked with the de novo structural elucidation of a novel compound. We will begin by predicting the spectral features based on established principles and then detail the experimental protocols required to obtain and interpret the necessary data for a full assignment.

Predicted ¹H and ¹³C NMR Spectra: An Educated Hypothesis

Before embarking on experimental work, a reasoned prediction of the NMR spectra provides a valuable roadmap for data analysis. These predictions are based on the additive effects of substituents on chemical shifts and comparison with known data for similar structural fragments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit signals corresponding to 15 distinct protons, although some may overlap. The predicted chemical shifts (in ppm, relative to TMS), multiplicities, and integrations are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 | 4.5 - 5.0 | Triplet (t) | 1H | Methine proton alpha to a carbonyl and a phenyl group, deshielded. |

| H-3a, H-3b | 1.8 - 2.2 | Multiplet (m) | 2H | Methylene protons adjacent to a chiral center, likely diastereotopic and appearing as a complex multiplet. |

| H-4 | 0.8 - 1.2 | Triplet (t) | 3H | Methyl protons of the ethyl group, shielded. |

| H-2', H-6' | 7.9 - 8.1 | Doublet (d) | 2H | Ortho protons on the benzoyl phenyl ring, deshielded by the carbonyl group. |

| H-3', H-5' | 7.4 - 7.6 | Triplet (t) | 2H | Meta protons on the benzoyl phenyl ring. |

| H-4' | 7.5 - 7.7 | Triplet (t) | 1H | Para proton on the benzoyl phenyl ring. |

| H-2'', H-6'' | 7.0 - 7.2 | Doublet (d) | 2H | Protons ortho to the hydroxyl group on the 4-hydroxyphenyl ring. |

| H-3'', H-5'' | 6.7 - 6.9 | Doublet (d) | 2H | Protons meta to the hydroxyl group on the 4-hydroxyphenyl ring. |

| -OH | 4.0 - 6.0 (variable) | Broad Singlet (br s) | 1H | Phenolic proton, chemical shift is highly dependent on solvent, concentration, and temperature.[1][2] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 16 carbon atoms in the molecule, with four pairs of aromatic carbons being chemically equivalent due to symmetry. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C=O) | 198 - 202 | Ketone carbonyl carbon, highly deshielded. |

| C-2 | 45 - 55 | Methine carbon alpha to carbonyl and phenyl groups. |

| C-3 | 25 - 35 | Methylene carbon of the ethyl group. |

| C-4 | 10 - 15 | Methyl carbon of the ethyl group. |

| C-1' | 135 - 140 | Quaternary carbon of the benzoyl phenyl ring attached to the carbonyl. |

| C-2', C-6' | 128 - 130 | Ortho carbons on the benzoyl phenyl ring. |

| C-3', C-5' | 128 - 130 | Meta carbons on the benzoyl phenyl ring. |

| C-4' | 132 - 135 | Para carbon on the benzoyl phenyl ring. |

| C-1'' | 130 - 135 | Quaternary carbon of the 4-hydroxyphenyl ring attached to C-2. |

| C-2'', C-6'' | 129 - 132 | Carbons ortho to the hydroxyl group. |

| C-3'', C-5'' | 115 - 118 | Carbons meta to the hydroxyl group, shielded by the electron-donating hydroxyl group. |

| C-4'' | 155 - 158 | Carbon bearing the hydroxyl group, deshielded by the oxygen atom. |

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to yield high-quality NMR data suitable for unambiguous spectral assignment. The workflow is designed to be self-validating, with each experiment providing a layer of data that corroborates the others.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. The use of DMSO-d₆ often allows for the observation of exchangeable protons like the phenolic -OH.[3] Alternatively, deuterated chloroform (CDCl₃) can be used, but the hydroxyl proton may exchange or be very broad.

-

Concentration: Prepare a solution of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one at a concentration of 10-20 mg/mL. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra, as well as for 2D NMR experiments.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize spectral dispersion and sensitivity.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton spectrum.

-

Key parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key parameters: 512-2048 scans, relaxation delay of 2 seconds, wide spectral width to encompass both aromatic and aliphatic regions.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.[4][5]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[6][7]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular fragments.[6][7]

-

Data Analysis and Spectral Assignment: A Step-by-Step Guide

The following is a logical progression for assigning the ¹H and ¹³C NMR spectra using the acquired data.

Step 1: Analysis of 1D Spectra

-

¹H NMR:

-

Integrate all signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons for each signal.

-

Identify the characteristic signals for the aromatic protons (δ 6.5-8.5 ppm) and the aliphatic protons (δ 0.5-5.0 ppm). The broad singlet for the hydroxyl proton should also be tentatively identified.

-

-

¹³C NMR and DEPT-135:

-

Identify the carbonyl carbon (δ ~200 ppm).

-

Use the DEPT-135 spectrum to classify the remaining carbon signals as CH/CH₃ (positive) or CH₂ (negative).

-

Step 2: Building Blocks with HSQC

The HSQC spectrum is the bridge between the ¹H and ¹³C data. Each cross-peak in the HSQC spectrum directly links a proton signal to the carbon signal of the atom it is bonded to.

-

Create a table correlating each protonated carbon with its attached proton(s). This will definitively link the proton and carbon skeletons.

Step 3: Connecting the Fragments with COSY and HMBC

-

COSY Analysis:

-

Trace the spin-spin coupling networks. For example, a cross-peak between the triplet at ~1.0 ppm and the multiplet at ~2.0 ppm would confirm their adjacency and identify them as the ethyl group (H-4 and H-3).

-

Similarly, the triplet of the methine proton (H-2) should show a correlation to the methylene protons (H-3).

-

In the aromatic region, COSY can help to trace the connectivity within each phenyl ring.

-

-

HMBC Analysis:

-

This is the key to connecting the different structural fragments. Look for long-range correlations (2-3 bonds).

-

Example 1: The protons of the benzoyl group (H-2', H-6') should show a strong correlation to the carbonyl carbon (C-1).

-

Example 2: The methine proton (H-2) should show correlations to the carbonyl carbon (C-1), the ipso-carbon of the benzoyl ring (C-1'), and the ipso-carbon of the 4-hydroxyphenyl ring (C-1'').

-

Example 3: The methylene protons (H-3) will show correlations to C-2 and C-4, confirming the structure of the butyl chain.

-

The logical flow of this multi-dimensional analysis is illustrated in the following diagram:

Caption: Workflow for NMR spectral assignment.

Concluding Remarks

The comprehensive assignment of the ¹H and ¹³C NMR spectra of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a critical step in its chemical characterization. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently elucidate the structure of this and similar molecules. The integration of 1D and 2D NMR techniques provides a self-validating system that ensures the accuracy and reliability of the final assignments, a necessity for the rigorous demands of modern chemical research and drug development.

References

-

Chemaxon. NMR Predictor. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of butanone. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

- Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e292.

-

Science.gov. nmr hsqc hmbc: Topics. [Link]

-

Reddit. Hydroxyl Groups in NMR : r/Chempros. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry Stack Exchange. 13C NMR peak location in butanone. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

American Chemical Society Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Doc Brown's Chemistry. The H-1 hydrogen-1 (proton) NMR spectrum of butanone. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0325491). [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. emerypharma.com [emerypharma.com]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

Technical Support Center: Stability & Degradation of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one

[1]

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the stability, degradation profile, and analytical challenges associated with 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CAS 82413-28-3).[1][2]

Chemical Context: This molecule is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of Selective Estrogen Receptor Modulators (SERMs), specifically Tamoxifen , Ospemifene , and Fispemifene .[1] It represents the "ketone scaffold" prior to the Grignard addition of the third phenyl ring or following the oxidative cleavage of the stilbene double bond in the parent drug.[1]

Key Stability Risks:

-

Oxidative Instability: The electron-rich phenolic moiety is susceptible to oxidation, leading to quinoid species.[1]

-

Photochemical Cleavage: The aromatic ketone backbone (butyrophenone) undergoes Norrish Type II photoreactions under UV stress.[1]

-

Benzylic Oxidation: The C2 position (alpha to carbonyl) is activated, making it prone to radical attack.[1]

The Degradation Matrix (Mechanistic Insights)

Q: What are the primary degradation products I should look for in my HPLC chromatograms?

A: You should monitor for three distinct classes of degradants. Unlike simple hydrolysis, these pathways are driven by light and oxygen.

Class A: Oxidative Degradants (Quinoids) [1]

-

Mechanism: Radical oxidation of the phenol group.[1]

-

Appearance: These species often cause the sample to turn yellow or brown.[1]

-

Product: p-Benzoquinone derivatives.[1] The phenolic hydrogen is abstracted, leading to a phenoxy radical which can couple or oxidize further to quinone methides.

Class B: Photolytic Cleavage Products (Norrish Type II)

-

Mechanism: The carbonyl group in the excited triplet state abstracts a gamma-hydrogen from the terminal methyl group of the butyl chain.[1]

-

Product: This leads to chain shortening or cyclization.[1]

Class C: Benzylic Oxidation

-

Mechanism: The C2 position is doubly activated by the ketone and the phenyl ring.[1]

-

Product: 2-Hydroxy-2-(4-hydroxyphenyl)-1-phenylbutan-1-one (Tertiary alcohol formation).[1]

Pathway Visualization

Figure 1: Mechanistic degradation pathways showing oxidative and photolytic routes.[1]

Analytical Troubleshooting (HPLC/UPLC)

Q: My "Parent" peak is tailing significantly. Is this degradation?

A: Not necessarily. This is likely a chromatographic artifact due to the phenolic hydroxyl group.

-

Cause: The phenolic proton (pKa ~10) interacts with residual silanols on the stationary phase.[1]

-

Solution:

Q: I see a "Ghost Peak" at RRT 0.85 that grows over time in the autosampler.

A: This is a classic sign of on-column oxidation or autosampler instability .[1]

Diagnostic Protocol: | Step | Action | Expected Outcome | | :--- | :--- | :--- | | 1 | Light Check | Wrap autosampler vial in aluminum foil. | If peak stops growing, it is Photodegradant A (Acetophenone derivative).[1] | | 2 | Oxygen Check | Purge solvent with Helium/Argon.[1] | If peak stops growing, it is a Quinone or Benzylic Alcohol . | | 3 | Solvent Check | Switch diluent from MeOH to ACN.[1] | MeOH can act as a radical transfer agent; switching often stabilizes the radical mechanism. |

Experimental Handling & Storage Guidelines

To maintain the integrity of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one as a reference standard or intermediate:

Storage Protocol (SOP-INT-04)

-

Temperature: Store at -20°C . The reaction rate of benzylic oxidation drops significantly below freezing.

-

Atmosphere: Store under Argon . Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for phenolic compounds.

-

Container: Amber borosilicate glass with a PTFE-lined cap. Avoid polyethylene containers, as additives (slip agents) can leach and catalyze oxidation.

Synthesis/Reaction Monitoring

When using this molecule to synthesize Tamoxifen/Ospemifene:

-

Quenching: If performing a Grignard reaction on this ketone, quench with saturated Ammonium Chloride at 0°C to prevent acid-catalyzed dehydration/rearrangement of the resulting tertiary alcohol.[1]

-

Drying: Do not oven-dry the solid at >40°C in air. Use a vacuum oven with a nitrogen bleed.

References & Authoritative Grounding

-

BenchChem. An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate.[1][3] (Accessed 2026).[4][5] Link[1]

-

National Institutes of Health (PubChem). Compound Summary: 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one (CID 13736384).[1]Link[1]

-

Citation Context: Verifies chemical structure, CAS 82413-28-3, and physicochemical properties (LogP, H-bond donors).

-

-

Sanli, S., et al. Studies on photodegradation process of psychotropic drugs: a review.[1][6] PMC.[1] Link

-

Citation Context: Establishes the susceptibility of butyrophenone derivatives to UV-C radiation and photolytic cleavage.[6]

-

-

U.S. Food and Drug Administration (FDA). NDA 203505 (Ospemifene) Analytical Method Validation.[1][4]Link[1]

-

Citation Context: Discusses impurity profiling and HPLC methods for Ospemifene and its process-related intermediates.

-

Sources

- 1. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | C16H16O2 | CID 13736384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | 82413-28-3 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Catalyst Selection for 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one Synthesis